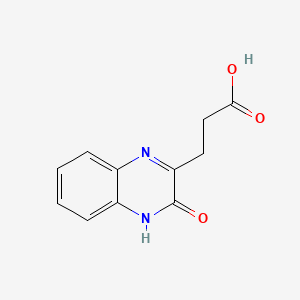
3-(3-氧代-3,4-二氢喹喔啉-2-基)丙酸
描述
3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid is a chemical compound belonging to the quinoxaline family. This compound has garnered significant scientific interest due to its promising applications in various fields of research and industry.
科学研究应用
3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals
作用机制
Target of Action
Quinoxaline derivatives, to which this compound belongs, are known to exhibit a range of biological activities, including anticonvulsant, neuroprotective, and antioxidant effects. This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It is known that the compound has a nearly planar conformation for its quinoxalinone core, which may facilitate its interaction with its targets.
Biochemical Pathways
Result of Action
生化分析
Cellular Effects
The effects of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . Furthermore, it can alter gene expression profiles related to oxidative stress and apoptosis, thereby protecting cells from damage and promoting cell survival .
Molecular Mechanism
At the molecular level, 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained protective effects against oxidative stress in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antioxidant effects without significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the effects .
Metabolic Pathways
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and cellular metabolism . For instance, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing metabolic flux and metabolite levels . These interactions are crucial for its antioxidant and neuroprotective effects .
Transport and Distribution
The transport and distribution of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells are influenced by its interactions with binding proteins and transporters .
Subcellular Localization
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid exhibits specific subcellular localization, which affects its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by modulating mitochondrial function and reducing oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid typically involves the condensation of appropriate quinoxaline derivatives with propanoic acid. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
化学反应分析
Types of Reactions
3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 3-(3-Oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
- 3-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid
- 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid .
Uniqueness
3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
IUPAC Name |
3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROJWOXFEZYMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227909 | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7712-28-9 | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007712289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


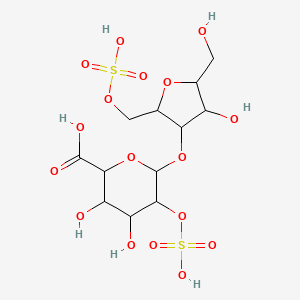
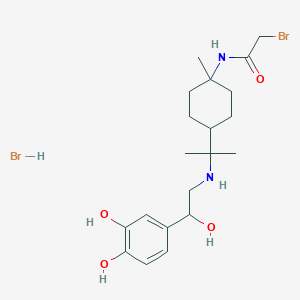


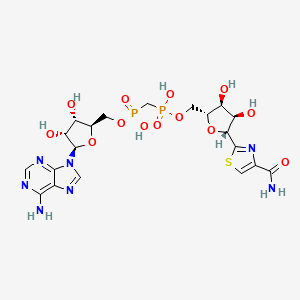
![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)

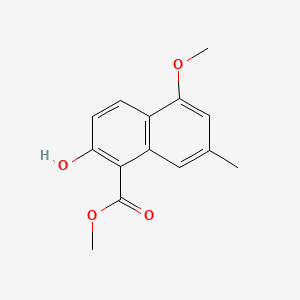

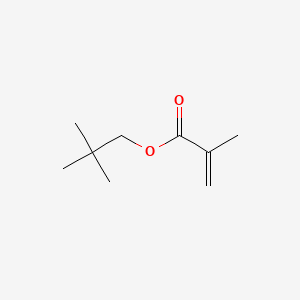


![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)

